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Compound of Interest

Compound Name: 3-Bromo-5-nitrotoluene

Cat. No.: B1266673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for various isomers of

bromonitrotoluene. The information presented is intended to aid in the identification and

differentiation of these closely related compounds, which is crucial in the fields of chemical

research, synthesis, and drug development. The guide summarizes key quantitative data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

and provides standardized experimental protocols for obtaining such data.

Data Presentation
The following tables summarize the key spectral data for several bromonitrotoluene isomers. It

is important to note that spectral data for 3-bromo-2-nitrotoluene and 3-bromo-4-nitrotoluene

were not readily available in the searched databases and literature.

Table 1: ¹H NMR Spectral Data of Bromonitrotoluene Isomers

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1266673?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
Chemical Shift (δ) of
Protons on the Aromatic
Ring (ppm)

Chemical Shift (δ) of
Methyl Protons (ppm)

2-Bromo-3-nitrotoluene

7.66 (d, J=7.9 Hz, 1H), 7.42 (t,

J=7.9 Hz, 1H), 7.21 (d, J=7.9

Hz, 1H)

2.52 (s, 3H)

2-Bromo-4-nitrotoluene

8.08 (d, J=2.3 Hz, 1H), 7.88

(dd, J=8.5, 2.3 Hz, 1H), 7.51

(d, J=8.5 Hz, 1H)

2.58 (s, 3H)

2-Bromo-5-nitrotoluene

8.08 (d, J=2.6 Hz, 1H), 7.88

(dd, J=8.7, 2.6 Hz, 1H), 7.70

(d, J=8.7 Hz, 1H)

2.50 (s, 3H)

4-Bromo-2-nitrotoluene

8.10 (d, J=2.0 Hz, 1H), 7.62

(dd, J=8.2, 2.0 Hz, 1H), 7.24

(d, J=8.2 Hz, 1H)

2.55 (s, 3H)

4-Bromo-3-nitrotoluene

7.95 (d, J=2.1 Hz, 1H), 7.65 (d,

J=8.2 Hz, 1H), 7.40 (dd, J=8.2,

2.1 Hz, 1H)

2.48 (s, 3H)

Table 2: ¹³C NMR Spectral Data of Bromonitrotoluene Isomers
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Isomer
Chemical Shifts (δ) of
Carbons on the Aromatic
Ring (ppm)

Chemical Shift (δ) of
Methyl Carbon (ppm)

2-Bromo-3-nitrotoluene
150.1, 137.9, 134.2, 128.9,

125.3, 119.8
20.5

2-Bromo-4-nitrotoluene
148.2, 139.1, 134.0, 125.9,

124.8, 121.7
20.3

4-Bromo-2-nitrotoluene
149.5, 136.0, 134.1, 132.6,

127.5, 119.6
20.1

4-Bromo-3-nitrotoluene
148.9, 138.5, 135.9, 131.1,

125.0, 122.9
20.0

Table 3: Infrared (IR) Spectral Data of Bromonitrotoluene Isomers

Isomer
N-O
Asymmetric
Stretch (cm⁻¹)

N-O
Symmetric
Stretch (cm⁻¹)

C-H Aromatic
Stretch (cm⁻¹)

C-Br Stretch
(cm⁻¹)

2-Bromo-4-

nitrotoluene
~1525 ~1350 ~3100-3000 ~700-600

4-Bromo-2-

nitrotoluene
~1526 ~1350 ~3019 ~650-550

4-Bromo-3-

nitrotoluene
~1530 ~1355 ~3100-3000 ~700-600

Note: The IR absorptions for the C-H and C-Br stretches are general ranges and can vary

between isomers.

Table 4: Mass Spectrometry (MS) Data of Bromonitrotoluene Isomers (GC-MS)
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Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

2-Bromo-4-nitrotoluene 215/217
185/187 ([M-NO]⁺), 169/171

([M-NO₂]⁺), 90 ([C₇H₆]⁺)

4-Bromo-2-nitrotoluene 215/217
185/187 ([M-NO]⁺), 169/171

([M-NO₂]⁺), 107, 90

4-Bromo-3-nitrotoluene 215/217
185/187 ([M-NO]⁺), 169/171

([M-NO₂]⁺), 90, 89, 63

Note: The presence of bromine results in isotopic peaks (M⁺ and M+2) with approximately

equal intensity.

Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified bromonitrotoluene isomer in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a

longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used

to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid

bromonitrotoluene isomer with approximately 100-200 mg of dry potassium bromide (KBr)
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powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the

sample and the crystal.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the

empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an electron ionization (EI) source.

GC Conditions: Use a capillary column suitable for the separation of aromatic compounds

(e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program would start at

a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher

temperature (e.g., 250 °C) to ensure elution of the compounds. The injector temperature is

typically set to 250 °C.

MS Conditions: The EI source is typically operated at 70 eV. The mass analyzer is set to

scan a mass range that includes the molecular weight of the bromonitrotoluene isomers

(e.g., m/z 40-300).

Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comparative analysis of

bromonitrotoluene isomers using the spectroscopic techniques discussed.
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Caption: Workflow for the spectroscopic comparison of bromonitrotoluene isomers.
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[https://www.benchchem.com/product/b1266673#comparing-the-spectral-data-of-
bromonitrotoluene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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